molecular formula C10H12BrNO B13052087 (S)-7-Bromo-6-methylchroman-4-amine

(S)-7-Bromo-6-methylchroman-4-amine

Cat. No.: B13052087
M. Wt: 242.11 g/mol
InChI Key: RETWUVBPVBBQRG-VIFPVBQESA-N
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Description

(S)-7-Bromo-6-methylchroman-4-amine is a halogenated chroman derivative characterized by a bicyclic chroman scaffold (benzene fused with a dihydropyran ring). It features a bromine atom at position 7, a methyl group at position 6, and an amine group at position 4 (IUPAC name: (4S)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine; molecular formula: C₁₀H₁₂BrNO). Its stereochemical configuration (S-enantiomer) and halogen-methyl substitution pattern confer distinct electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(4S)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

RETWUVBPVBBQRG-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1Br)OCC[C@@H]2N

Canonical SMILES

CC1=CC2=C(C=C1Br)OCCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-6-methylchroman-4-amine typically involves several steps:

    Bromination: The starting material, 6-methylchroman, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-6-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-methylchroman-4-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, alcohols, or amines, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 6-methylchroman-4-amine.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-7-Bromo-6-methylchroman-4-amine is C9H10BrNC_9H_{10}BrN with a molecular weight of approximately 215.09 g/mol. The presence of the bromine atom at the 7-position and a methyl group at the 6-position on the chroman ring contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug development. Its structural properties allow for modifications that can enhance its pharmacological profile.

  • Anticancer Activity : Studies have shown that this compound exhibits significant inhibition of cancer cell growth. For instance, it has been tested against various cancer cell lines, demonstrating potential for inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has also exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Biological Studies

Research into the biological mechanisms of this compound focuses on its interactions with specific enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression and microbial resistance. Understanding these interactions is crucial for elucidating its therapeutic effects .

Agrochemical Development

The unique properties of this compound make it a candidate for use in agrochemicals. Its potential to modulate biological processes can be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly.

Comparative Analysis with Related Compounds

To appreciate the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameHalogen SubstituentBiological Activity
This compoundBromineAntimicrobial, Anticancer
8-Fluoro-chroman-4-amineFluorineAntimicrobial properties
6-Bromo-chroman-4-amineBromineModerate anticancer activity

This table highlights how variations in halogen substitution can influence biological activity, with bromine often enhancing binding affinity and selectivity compared to other substituents like fluorine or chlorine.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, indicating potential pathways involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : Research indicated broad-spectrum antimicrobial activity against common pathogens, showcasing its potential as a therapeutic agent for infections .
  • Mechanistic Insights : Ongoing studies aim to clarify how this compound affects cellular pathways involved in cancer progression and microbial resistance, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of (S)-7-Bromo-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between (S)-7-Bromo-6-methylchroman-4-amine and analogous chroman derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Properties/Applications References
This compound Br (7), CH₃ (6), NH₂ (4) Amine, Halogen, Alkyl C₁₀H₁₂BrNO High binding affinity due to bromine; anticancer potential
(R)-7-Bromo-6-fluorochroman-4-amine Br (7), F (6), NH₂ (4) Amine, Halogens (Br, F) C₉H₉BrFNO Enhanced electronic effects from fluorine; enzyme inhibition
6-Bromo-7-chlorochroman-4-amine Br (6), Cl (7), NH₂ (4) Amine, Halogens (Br, Cl) C₉H₉BrClNO Dual halogenation improves stability; antimicrobial activity
7-Bromo-6-methylchroman-4-ol Br (7), CH₃ (6), OH (4) Hydroxyl, Halogen, Alkyl C₁₀H₁₁BrO₂ Reduced reactivity compared to amine derivative; lower bioactivity
(R)-7-Chloro-6-methylchroman-4-amine Cl (7), CH₃ (6), NH₂ (4) Amine, Halogen (Cl), Alkyl C₁₀H₁₂ClN Chlorine’s lower electronegativity alters target binding
6-Methylchroman-4-amine CH₃ (6), NH₂ (4) Amine, Alkyl C₁₀H₁₃NO Lacks halogen; limited biological potency

Key Differences and Implications

Substituent Effects
  • Halogen Type : Bromine (Br) in this compound enhances binding affinity to hydrophobic enzyme pockets compared to chlorine (Cl) or fluorine (F). Fluorine in (R)-7-Bromo-6-fluorochroman-4-amine increases electron-withdrawing effects , altering reaction pathways .
  • Methyl vs. Methoxy : Methyl groups (e.g., at position 6) improve lipophilicity and membrane permeability, whereas methoxy groups (e.g., in 6-methoxychroman derivatives) enhance solubility but reduce metabolic stability .
Stereochemistry

The S-configuration of the amine group in the target compound influences chiral recognition in biological systems. For example, (R)-enantiomers of related compounds (e.g., (R)-7-Bromo-6-fluorochroman-4-amine) show divergent enzyme inhibition profiles due to spatial mismatches with target receptors .

Biological Activity

(S)-7-Bromo-6-methylchroman-4-amine is a heterocyclic compound derived from chroman, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 6th position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Structural Overview

The molecular formula of this compound is C10_{10}H10_{10}BrN, with a molecular weight of approximately 241.09 g/mol. The unique structural features contribute significantly to its biological reactivity and pharmacological potential.

Target Interactions

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
  • Cellular Pathways : It may affect pathways involved in cancer cell proliferation and apoptosis, as seen in studies with related chroman derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against specific bacterial strains. This property is particularly relevant in the development of new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that chroman derivatives can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis through caspase activation has been noted, suggesting its potential as an anticancer agent .

Antioxidant Effects

Chroman derivatives are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. This function is vital for preventing cellular damage and promoting overall health .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Bromo-7-methylchroman-4-oneBromine at the 6th positionDifferent bromination pattern affecting reactivity
7-Bromo-6-chlorochroman-4-oneChlorine instead of methyl groupVariation in halogen affects biological activity
6-Methylchroman-4-oneNo halogen substitutionLacks the enhanced reactivity from halogens

The presence of both bromine and methyl groups in specific positions enhances the chemical reactivity and biological activity of this compound compared to these analogs.

Case Studies and Research Findings

  • Anticancer Study : A study involving chroman derivatives demonstrated significant inhibition of cancer cell proliferation using fluorescent-based assays. The results indicated that modifications in the chroman structure could enhance anticancer activity, particularly against breast and lung cancer cells .
  • Enzyme Inhibition Research : Research on related chroman compounds revealed varying degrees of MAO-A and MAO-B inhibition, with some derivatives showing selective inhibition profiles that could be beneficial for treating neurodegenerative diseases .
  • Antimicrobial Efficacy : Studies have shown that this compound exhibits notable antimicrobial properties against certain resistant bacterial strains, highlighting its potential application in combating antibiotic resistance.

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